

Application Note: Advanced Analytical Characterization of 2-(1-Adamantylsulfanyl)propanoic Acid

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Compound of Interest

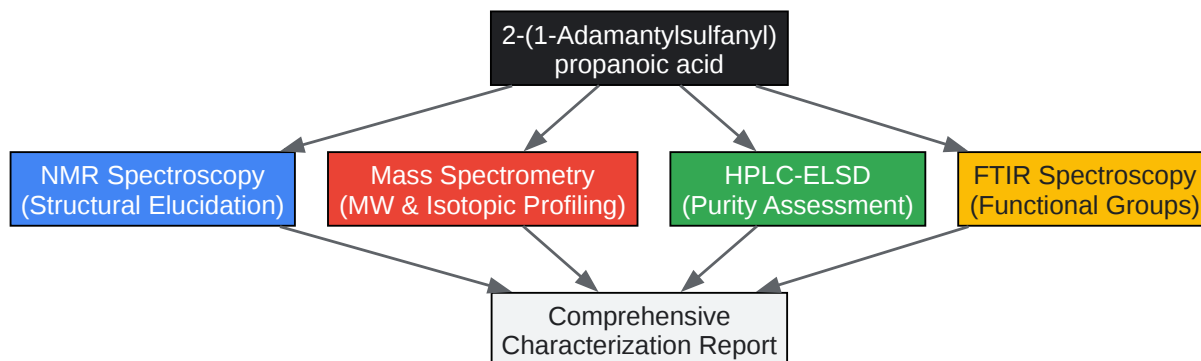
Compound Name:	2-(1-Adamantylsulfanyl)propanoic acid
CAS No.:	96196-77-9
Cat. No.:	B2924282

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Executive Summary & Molecular Architecture

2-(1-Adamantylsulfanyl)propanoic acid (CAS: 96196-77-9; Formula: $C_{13}H_{20}O_2S$; MW: 240.36 g/mol) is a highly lipophilic building block frequently utilized in medicinal chemistry to enhance the pharmacokinetic profiles of active pharmaceutical ingredients (APIs). Structurally, the molecule features a bulky tricyclic adamantane cage connected via a thioether linkage to a propanoic acid moiety.

From an analytical perspective, this compound presents specific challenges: it lacks a conjugated π -system (rendering standard UV detection ineffective) and possesses a chiral center at the C2 position of the propanoic acid. This application note details a self-validating, multidimensional analytical strategy to achieve rigorous structural elucidation and purity assessment.



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Figure 1: Multidimensional analytical workflow for adamantane derivatives.

Structural Elucidation via NMR Spectroscopy Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for confirming the connectivity of the adamantane scaffold^[1]. The high symmetry of the parent adamantane molecule is broken by the thioether substitution at the C1 position. The electron-withdrawing nature of the sulfur atom causes a characteristic downfield shift of the adjacent adamantyl protons and carbons. Furthermore, the chiral center at the propanoic acid splits the adjacent methyl group into a distinct doublet, providing a self-validating check for the integrity of the side chain.

Step-by-Step Protocol

- **Sample Preparation:** Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
- **^1H NMR Acquisition:** Acquire data at 400 MHz. Use a minimum of 16 scans with a relaxation delay (D1) of 1.5 seconds to ensure complete relaxation of the rigid adamantane protons.
- **^{13}C NMR Acquisition:** Acquire data at 100 MHz with proton decoupling. Use a minimum of 512 scans and a relaxation delay of 2.0 seconds.

Quantitative Data Summary

Nucleus	Chemical Shift (δ , ppm)	Multiplicity & Integration	Assignment / Causality
^1H	10.50 - 11.50	br s, 1H	-COOH: Highly deshielded, exchanges with D_2O .
^1H	3.55 - 3.75	q, J = 7.2 Hz, 1H	-CH- (Propanoic): Split by adjacent CH_3 ; shifted downfield by S and COOH.
^1H	1.95 - 2.10	br s, 3H	Adamantane CH: Bridgehead protons (C3, C5, C7).
^1H	1.75 - 1.90	m, 6H	Adamantane CH_2 : Adjacent to the C1-Sulfur linkage.
^1H	1.55 - 1.70	m, 6H	Adamantane CH_2 : Remote methylene protons.
^1H	1.45 - 1.55	d, J = 7.2 Hz, 3H	- CH_3 (Propanoic): Split by the adjacent chiral CH proton.
^{13}C	178.5	s	C=O: Carboxylic acid carbonyl.
^{13}C	48.2	s	Adamantane C1: Quaternary carbon attached to Sulfur.
^{13}C	43.5, 36.2, 29.8	s	Adamantane Framework: C2 (CH_2), C4 (CH_2), C3 (CH) respectively.
^{13}C	40.1	s	-CH- (Propanoic): Thioether-linked

methine.

¹³C

17.4

s

-CH₃ (Propanoic):

Terminal methyl

group.

Molecular Weight Profiling via Mass Spectrometry (ESI-MS)

Mechanistic Insights

Electrospray Ionization (ESI) is highly effective for this molecule. Because the compound contains a readily deprotonated carboxylic acid moiety, Negative Ion Mode (ESI-) is the preferred technique. Operating in positive mode often leads to severe in-source fragmentation (cleavage of the weak C-S bond, yielding a stable adamantyl cation at m/z 135), which complicates molecular ion identification. Negative mode provides a pristine, stable [M-H]⁻ peak.

Step-by-Step Protocol

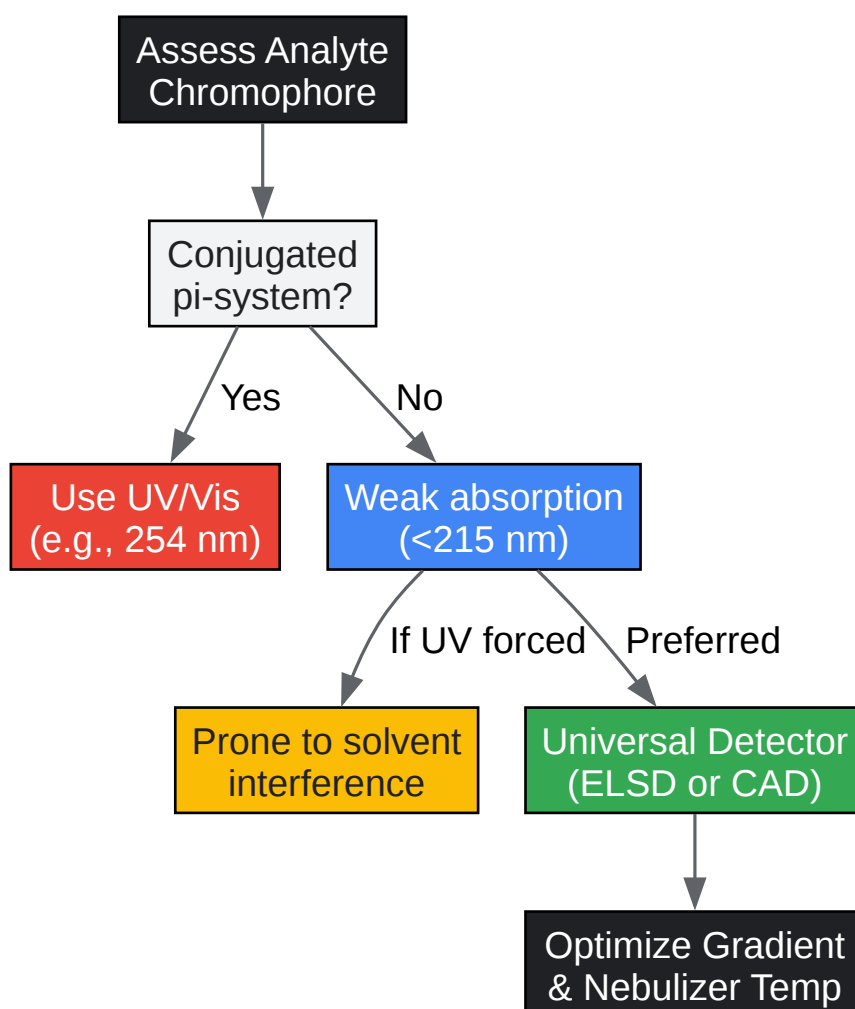
- Solvent Preparation: Prepare a diluent of Methanol:Water (50:50, v/v) spiked with 0.1% Ammonium Hydroxide (NH₄OH) to drive the equilibrium toward the carboxylate anion.
- Sample Dilution: Dilute the stock solution to a final concentration of 1 µg/mL.
- Direct Infusion: Introduce the sample via a syringe pump at 10 µL/min directly into the ESI source.
- Instrument Parameters (Negative Mode):
 - Capillary Voltage: 2.5 kV
 - Desolvation Temperature: 300°C
 - Cone Voltage: 20 V (Keep low to prevent collision-induced dissociation).
- Data Analysis: Scan from m/z 100 to 500. The target [M-H]⁻ ion will appear at m/z 239.1.

Purity Assessment via HPLC-ELSD

Mechanistic Insights

A critical error in characterizing thioether-carboxylic acids is relying on UV/Vis detection. **2-(1-Adamantylsulfanyl)propanoic acid** lacks a conjugated π -system. Its only chromophores (thioether and carboxylate) absorb weakly below 215 nm. At these low wavelengths, gradient elution with standard mobile phases (like formic acid or methanol) causes severe baseline drift and false-positive impurity peaks[2].

To establish a self-validating purity assay, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) must be utilized. These are universal, mass-dependent detectors that do not rely on the optical properties of the analyte[3].



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Figure 2: Decision matrix for selecting HPLC detection methods for non-chromophoric analytes.

Step-by-Step Protocol

- Column Selection: Use a high-efficiency C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 3 μm particle size).
- Mobile Phase:
 - Phase A: HPLC-grade Water + 0.1% Formic Acid (v/v).
 - Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid (v/v).
- Gradient Elution:
 - 0.0 - 2.0 min: 40% B
 - 2.0 - 12.0 min: Linear ramp to 95% B
 - 12.0 - 15.0 min: Hold at 95% B
 - 15.0 - 15.1 min: Return to 40% B (Equilibrate for 5 mins).
- Flow Rate & Injection: 1.0 mL/min; Inject 10 μL of a 1.0 mg/mL sample dissolved in Acetonitrile.
- ELSD Parameters: Set the drift tube (evaporation) temperature to 60°C to ensure complete volatilization of the aqueous mobile phase without evaporating the analyte. Set the nebulizer gas (N₂) pressure to 30 psi.

Functional Group Verification via FTIR

Spectroscopy

Mechanistic Insights

Fourier Transform Infrared (FTIR) spectroscopy provides orthogonal confirmation of the functional groups identified by NMR. The adamantane cage exhibits highly characteristic,

intense C-H stretching vibrations, while the propanoic acid moiety provides strong O-H and C=O signals.

Step-by-Step Protocol

- Setup: Ensure the Attenuated Total Reflectance (ATR) crystal (Diamond or ZnSe) is clean by running a background scan.
- Sampling: Place ~2 mg of the solid powder directly onto the ATR crystal and apply pressure using the anvil.
- Acquisition: Collect 32 scans at a resolution of 4 cm^{-1} from 4000 to 600 cm^{-1} .

Quantitative Data Summary

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Structural Correlation
2850 - 2950	Strong, Sharp	C-H Stretch (sp ³)	Highly characteristic of the rigid adamantane cage.
2500 - 3300	Broad	O-H Stretch	Hydrogen-bonded carboxylic acid dimer.
1700 - 1720	Strong, Sharp	C=O Stretch	Carbonyl group of the propanoic acid.
1450	Medium	C-H Bending	Methylene scissoring (adamantane framework).
650 - 700	Weak	C-S Stretch	Thioether linkage (often obscured by fingerprint region).

References

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